tert-Butyl 5-oxoazepane-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 5-oxoazepane-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)8-4-6-12-7-5-9(8)13/h8,12H,4-7H2,1-3H3 |
InChI Key |
HARZAOVQWCXDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 5 Oxoazepane 4 Carboxylate and Analogs
Ring Expansion Strategies
Ring expansion reactions provide a powerful method for converting more readily available five- or six-membered ring systems into the synthetically challenging seven-membered azepane core. These strategies often involve the insertion of a carbon atom into a pre-existing cyclic framework.
Rearrangement of Piperidone Derivatives via Diazoacetates
A common and effective method for the synthesis of azepane-4-ones is the one-carbon ring expansion of piperidone derivatives using diazoacetates. This reaction, often promoted by a Lewis acid, proceeds through a Tiffeneau–Demjanov-type intermediate. daneshyari.com The loss of nitrogen gas from the diazo compound drives the rearrangement and expansion of the ring.
A notable industrial-scale application of this methodology is the synthesis of tert-butyl 4-oxoazepane-1-carboxylate from tert-butyl piperid-4-one-1-carboxylate using ethyl diazoacetate. researchgate.netscribd.com This process has been optimized for large-scale production, demonstrating its robustness and utility. researchgate.net The reaction involves the initial formation of an intermediate that, upon rearrangement, yields the ring-expanded β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate can provide the desired azepan-4-one. sciprofiles.com
| Starting Material | Reagent | Product | Yield | Reference |
| tert-Butyl piperid-4-one-1-carboxylate | Ethyl diazoacetate | tert-Butyl 4-oxoazepane-1-carboxylate | Good overall yield | researchgate.netscribd.com |
| N-ethoxycarbonyl piperidin-4-one | Ethyl diazoacetate | N-ethoxycarbonyl azepan-4-one | 82% (after column) | scribd.com |
| Cyrene (6,8-dioxabicyclo[3.2.1]octan-4-one) | Ethyl diazoacetate | 7,9-dioxabicyclo[4.2.1]nonan-5-one | Not specified | sciprofiles.com |
Intramolecular Ring Expansion Reactions
Intramolecular reactions offer another elegant approach to azepane synthesis, often providing high levels of stereocontrol. These methods can involve various types of rearrangements and cyclizations.
One such strategy is the intramolecular Ullmann-type annulation/rearrangement cascade. In this approach, 5-arylpyrrolidine-2-carboxylates bearing an ortho-halogen substituent on the aryl ring can be transformed into 1H-benzo[b]azepine-2-carboxylates. acs.orgnih.gov This transformation is promoted by copper(I) and microwave activation, yielding functionalized benzazepines in good yields. acs.orgnih.gov
Another example involves the ring expansion of azetidinium intermediates. Bicyclic azetidiniums can be converted into larger nitrogen-containing heterocycles, including azepanes, through reactions with nucleophiles. researchgate.net This process allows for the transformation of a four-membered ring into a seven-membered ring.
Furthermore, the formation of pentahydroxylated azepanes has been achieved through intramolecular reductive amination of a precursor derived from D-glucose. nih.gov This final cyclization step, however, can sometimes lead to mixtures of products, including the desired azepane and bicyclic N,O-acetals. nih.gov
| Precursor | Reaction Type | Product | Yield | Reference |
| 5-Arylpyrrolidine-2-carboxylates | Intramolecular Ullmann-type annulation/rearrangement | 1H-Benzo[b]azepine-2-carboxylates | 67-89% | acs.orgnih.gov |
| Bicyclic azetidiniums | Nucleophilic ring-expansion | Azepanes | Not specified | researchgate.net |
| Amine derived from D-glucose | Intramolecular reductive amination | Pentahydroxylated azepane | Minor product | nih.gov |
Cyclization Approaches to Azepane Systems
Direct cyclization methods build the azepane ring from acyclic or partially cyclic precursors. These approaches are diverse and can involve various catalysts and reaction mechanisms to achieve the desired seven-membered ring.
Synthesis from Halogenated Aminocyclopropane Derivatives
A unique approach to functionalized azepanes involves the ring-opening of bicyclic halogenated aminocyclopropane derivatives. rsc.org In this method, N-Boc protected bicyclic aminocyclopropanes, substituted with two halogen atoms, are prepared. researchgate.net Subsequent deprotection and reaction, such as reductive amination, triggers a cyclopropane (B1198618) ring cleavage that leads to ring-expanded products like tetrahydropyridines and 2,3,4,7-tetrahydro-1H-azepines. researchgate.net This transformation provides access to interesting nitrogen-containing ring-expanded products. rsc.org The process can be influenced by the stereochemistry of the halogen substituent, with the endo relative configuration being crucial for the ring-expansion to proceed under milder conditions. researchgate.net
| Starting Material | Key Transformation | Product Type | Reference |
| 6,6-dihalo-2-azabicyclo[3.1.0]hexane | Reductive amination and ring cleavage | Functionalized piperidines | rsc.org |
| 7,7-dihalo-2-azabicyclo[4.1.0]heptane | Reductive amination and ring cleavage | Functionalized azepanes | rsc.orgrsc.org |
| N-Boc protected bicyclic aminocyclopropanes | Deprotection and ring cleavage | Ring-expanded cyclic amines | researchgate.net |
Diazocarbonyl Chemistry in Azepane Ring Formation
Diazocarbonyl chemistry is a versatile tool for the synthesis of seven-membered rings like azepanes. daneshyari.comnih.gov This methodology often involves the generation of a carbene or metal carbenoid intermediate, which can then undergo a variety of insertion reactions to form the cyclic system. daneshyari.com Functionalized azepane scaffolds can be prepared using this approach, which allows for subsequent modifications, such as diastereoselective reductions and C-alkylations, to create a library of diverse molecules. nih.govresearchgate.net
| Key Chemistry | Intermediate | Product Scaffold | Reference |
| Diazocarbonyl Chemistry | Carbene or Metal Carbenoid | Functionalized Azepanes | daneshyari.comnih.gov |
Gold-Catalyzed Cyclization Processes
Gold catalysis has emerged as a powerful tool in organic synthesis, including the formation of azepane rings. Gold catalysts can activate alkynes and other functionalities to facilitate complex cyclization cascades.
One such method is a two-step [5+2] annulation for the synthesis of azepan-4-ones. nih.gov This process involves an initial alkylation followed by a one-pot oxidation and gold-catalyzed cyclization, providing access to various azepane derivatives with good to excellent diastereoselectivities. nih.gov Gold(I) catalysts have also been employed in the synthesis of azepines through intermolecular [4+3] annulation of propargyl esters and α,β-unsaturated imines. acs.org This reaction is proposed to proceed via the intramolecular trapping of an allyl-gold intermediate. acs.org Furthermore, gold-catalyzed reactions of propargylic esters with alkyl azides can produce multisubstituted 4,5-dihydro-1H-azepine derivatives. acs.org
| Reaction Type | Catalyst | Starting Materials | Product | Reference |
| [5+2] Annulation | (2-biphenyl)-Cy2PAuNTf2 | Secondary amines and other precursors | Azepan-4-ones | nih.gov |
| [4+3] Annulation | Au(III) catalyst | Propargyl esters and α,β-unsaturated imines | Azepines | acs.org |
| Tandem Reaction | Gold catalyst | Propargylic esters and alkyl azides | 4,5-dihydro-1H-azepines | acs.org |
| Ammoniumation/Ring-Expansion | Gold(I) catalyst | N-sulfonylated azetidine (B1206935) derivatives and alkynes | Azepine products | researchgate.net |
| [5+2] Cycloaddition | Gold(I) catalyst | Phenylpropargyl acetals and benzaldimines | Benz[c]azepin-4-ols | nih.gov |
Ring-Closing Metathesis (RCM) Approachesnih.gov
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of a wide variety of unsaturated rings, including those of medium size. wikipedia.org This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org The versatility of RCM is enhanced by the tolerance of modern Grubbs-type catalysts to a broad range of functional groups. pitt.edu
The application of RCM to the synthesis of azepane derivatives often starts with appropriately substituted diallylamines. For instance, N-protected diallylamines can undergo RCM to furnish the corresponding dihydroazepine, which can then be further functionalized. The choice of solvent can influence the efficiency of RCM reactions, with various organic solvents being employed. rsc.org
A notable example involves the synthesis of [b]-annulated azepane scaffolds, where RCM is a key step. The sequence begins with optically active cyclic α-allyl-β-oxoesters, which undergo a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile. The resulting product is then subjected to a palladium-catalyzed hydrogenation, leading to a reductive cyclization and the formation of the annulated azepane. researchgate.netchemistryviews.org
Reductive Amination Methodologiesnih.gov
Reductive amination is a cornerstone of amine synthesis and has been effectively applied to the formation of azepane rings. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives being common. dntb.gov.ua
Intramolecular reductive amination is particularly relevant for the synthesis of cyclic amines like azepanes. A linear precursor containing both a carbonyl group (aldehyde or ketone) and an amine moiety can be cyclized under reductive amination conditions. For example, the synthesis of heavily hydroxylated azepane iminosugars has been achieved through a strategy that culminates in an intramolecular reductive amination to form the seven-membered ring. nih.govacs.org In this approach, a precursor derived from a carbohydrate is elaborated to an amino aldehyde, which upon catalytic hydrogenation, undergoes cyclization and reduction to yield the desired polyhydroxylated azepane. nih.govacs.org
The choice of catalyst and reaction conditions can be crucial for the success of these reactions. For instance, domino hydrogenolytic debenzylation and intramolecular reductive amination have been used to construct the azepane ring. nih.govacs.org Furthermore, Brønsted acids have been shown to catalyze the direct reductive amination of carbonyl compounds to form tertiary amines. chemrxiv.org One-pot procedures involving the reductive alkylation of amines with carboxylic acids have also been developed, showcasing the versatility of this methodology. nih.gov
Stereoselective Synthesis of Functionalized Azepanes
The biological activity of azepane-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of functionalized azepanes is of paramount importance.
Asymmetric Deprotonative Lithiation-Conjugate Addition Sequencesmdpi.com
A powerful strategy for the asymmetric synthesis of substituted azepanes involves a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. nih.govnih.gov This methodology allows for the construction of polysubstituted azepanes with excellent control over the stereochemistry at multiple centers. nih.govlookchem.com
The key step in this approach is the (-)-sparteine-mediated asymmetric deprotonation of an N-Boc-N-(p-methoxyphenyl)-allylamine derivative. The resulting chiral organolithium species then undergoes a conjugate addition to a β-aryl α,β-unsaturated ester. nih.govnih.gov This addition reaction proceeds with high diastereoselectivity and enantioselectivity, establishing the stereocenters that will be incorporated into the azepane ring. nih.govlookchem.com
Following the conjugate addition, a sequence of hydrolysis, cyclization, and reduction steps leads to the formation of the desired 4,5,6- and 3,4,5,6-substituted azepanes. nih.govnih.gov An important feature of this methodology is the ability to access the enantiomeric series of products through an invertive lithiation-stannylation-lithiation sequence, which provides the epimeric allyllithium intermediate. nih.govnih.gov
Enantioselective Organocatalytic Approachesechemcom.com
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, and its application to the synthesis of azepanes has been explored. A notable example is the first enantioselective organocatalyzed domino synthesis of azepane moieties. rsc.org
This strategy employs a temporary-bridge approach, which involves the annulation of an ambident electrophilic and 1,4-bis-nucleophilic α-ketoamide with a 1,3-bis-electrophilic enal. rsc.org This domino reaction leads to the formation of an oxygen-bridged azepane, creating up to four stereogenic centers with high stereoselectivity. rsc.org The resulting bicyclic structure can then be selectively transformed into a variety of synthetically valuable, optically active azepane derivatives, such as azepanones, azepanols, or azepanediones. rsc.org This approach represents a significant advance in overcoming the entropic challenge associated with the formation of seven-membered rings in an enantioselective manner. rsc.org
Stereoselective Preparation from Amino Acid-Derived Precursorsnih.govcsic.es
Amino acids provide a readily available source of chirality and are therefore excellent starting materials for the stereoselective synthesis of complex molecules, including azepanes. A highly stereoselective method for the synthesis of an azepane quaternary amino acid has been developed starting from commercially available ornithine derivatives. csic.es
Key intermediates in this synthetic route include an ornithine-derived β-lactam and the corresponding 2-oxoazepane amino acid. csic.es This approach allows for the construction of a conformationally constrained azepane ring, which can be used to induce specific secondary structures, such as 3(10)-helices, in short peptides. csic.es
Another strategy utilizes sugar-based precursors for the synthesis of polyhydroxylated azepanes. For instance, a stereoselective synthesis of (3R,4S,5R,7R)-7-(hydroxymethyl)azepane-3,4,5-triol hydrochloride has been achieved from (-)-shikimic acid. researchgate.net This method involves the transformation of shikimic acid into a dicarbonyl compound, which then undergoes a double reductive amination to form the final azepane product. researchgate.net Similarly, D-mannose has been used as a starting material for the stereoselective synthesis of polyhydroxylated azepane derivatives via sugar-based epoxyamides. researchgate.net
Synthesis of Substituted Oxoazepane Rings
The synthesis of oxoazepane rings, which are azepanes containing a ketone functionality, is of significant interest due to their presence in various bioactive molecules and their utility as synthetic intermediates. A large-scale industrial process for the preparation of tert-butyl 4-oxoazepane-1-carboxylate has been described. researchgate.netscribd.comacs.org This process is based on the ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate. researchgate.netscribd.comacs.org
Another efficient method for the synthesis of azepan-4-ones involves a two-step [5 + 2] annulation. researchgate.net Additionally, N-substituted hexahydro-4H-azepin-4-ones can be prepared from 2-cyclohexen-1-one (B156087) through ozonolysis followed by reductive aminocyclization. researchgate.net
The synthesis of substituted oxazepine rings, which are seven-membered heterocyclic compounds containing both oxygen and nitrogen, has also been explored. These can be prepared through the ring closure of Schiff bases with various cyclic anhydrides. echemcom.com For example, the reaction of imines with succinic anhydride (B1165640) can lead to the formation of 1,3-oxazepane-4,7-dione derivatives. researchgate.net
Hydroboration and Oxidation Pathways
The synthesis of substituted oxo-azepanes can be achieved through a multi-step process that includes hydroboration and subsequent oxidation of tetrahydroazepine precursors. This approach provides a route to functionalized azepanols and oxo-azepines. nih.gov
The process typically begins with a suitably substituted tetrahydroazepine. Hydroboration of the double bond within the azepine ring, followed by oxidation, introduces a hydroxyl group. The regioselectivity of the hydroboration step can be influenced by the choice of hydroborating agent and the substrate's steric and electronic properties. nih.gov For instance, the use of borane-tetrahydrofuran (B86392) complex (BH3·THF) can lead to the formation of regioisomeric azepanols. Subsequent oxidation of the resulting alcohol mixture, for example using pyridinium (B92312) chlorochromate (PCC), yields the corresponding oxo-azepines. nih.gov
A representative reaction scheme is the conversion of a tetrahydroazepine to an oxo-azepine:
Table 1: Key Steps in Hydroboration-Oxidation Pathway for Oxo-Azepine Synthesis
| Step | Reagents and Conditions | Product |
| Hydroboration | BH3·THF | Mixture of regioisomeric azepanols |
| Oxidation | PCC, DCM, 25 °C | Oxo-azepines |
This late-stage oxidation strategy offers an efficient means to access densely functionalized oxo-azepines, which are valuable synthetic intermediates. nih.gov
Strategies for Introduction of Halogen Substituents (e.g., fluoro, bromo)
The introduction of halogen atoms, such as fluorine and bromine, into the azepane ring can significantly modify the chemical and biological properties of the resulting analogs.
Fluorination:
The synthesis of α-fluoro-β-keto esters, a classification that includes fluorinated analogs of tert-butyl 5-oxoazepane-4-carboxylate, can be accomplished through enantioselective fluorination. rsc.orgresearchgate.net This transformation is often achieved using electrophilic fluorinating agents like N-fluorobenzensulfonimide (NFSI) or Selectfluor®. mdpi.com
Various catalytic systems have been developed to control the stereochemistry of the fluorination. These include the use of chiral metal complexes, such as those derived from titanium or copper, as well as organocatalytic approaches employing chiral primary amines. rsc.orgresearchgate.netmdpi.com For example, copper complexes of bis(oxazoline) ligands have been shown to catalyze the fluorination of β-keto esters with high enantioselectivity under solvent-free conditions. rsc.org
Table 2: Catalytic Systems for Enantioselective Fluorination of β-Keto Esters
| Catalyst System | Fluorinating Agent | Key Features |
| Diphenylamine linked bis(oxazoline)-Cu(OTf)2 | N-Fluorobenzenesulfonimide (NFSI) | High yields and enantioselectivities under solvent-free conditions. rsc.org |
| Ti/TADDOL complexes | Selectfluor® | Effective for α-fluorination of acyclic β-keto esters. researchgate.netmdpi.com |
| Chiral primary amines | Selectfluor® | Enhanced by the addition of alkali carbonates. researchgate.net |
Bromination:
Protecting Group Chemistry: Focus on tert-Butyloxycarbonyl (Boc) Strategies
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a range of reaction conditions and its facile removal under acidic conditions. fishersci.co.ukjk-sci.com
Protection:
The introduction of the Boc group onto the nitrogen atom of the azepane ring is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc2O). fishersci.co.ukjk-sci.com This reaction is often carried out in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, in a variety of solvents including tetrahydrofuran (B95107) (THF), water, or acetonitrile. fishersci.co.ukjk-sci.com The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc2O, leading to the formation of the N-Boc protected azepane. jk-sci.com
Deprotection:
The removal of the Boc group is commonly accomplished by treatment with a strong acid. fishersci.co.ukjk-sci.com Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard method for Boc deprotection. jk-sci.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. jk-sci.comyoutube.com Other acidic conditions, such as hydrochloric acid in an organic solvent, can also be employed. fishersci.co.uk Milder methods for Boc deprotection have also been developed, for instance, using oxalyl chloride in methanol. nih.gov
Table 3: Common Reagents for Boc Protection and Deprotection
| Transformation | Reagents | Typical Solvents |
| Protection | Di-tert-butyl dicarbonate (Boc2O), Base (e.g., TEA) | Tetrahydrofuran (THF), Dichloromethane (DCM) |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) |
| Hydrochloric acid (HCl) | Dioxane, Ethyl acetate (B1210297) | |
| Oxalyl chloride | Methanol |
The strategic use of the Boc protecting group is crucial in multi-step syntheses involving azepane derivatives, allowing for the selective modification of other functional groups within the molecule while the amine remains protected. organic-chemistry.org
Reactivity and Mechanistic Transformations of Tert Butyl 5 Oxoazepane 4 Carboxylate
Reactions at the Ketone Functionality (C-5 Oxo Group)
The C-5 oxo group is a primary site for nucleophilic attack and reduction, serving as a versatile handle for further molecular elaboration.
The reduction of the C-5 ketone in tert-butyl 5-oxoazepane-4-carboxylate yields the corresponding secondary alcohol, tert-butyl 5-hydroxyazepane-4-carboxylate. This transformation can generate two diastereomers: the cis isomer, where the hydroxyl and carboxylate groups are on the same face of the ring, and the trans isomer, where they are on opposite faces. The stereochemical outcome is highly dependent on the steric bulk of the reducing agent.
Small, unhindered hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), can approach the carbonyl from either face of the azepane ring, typically resulting in a mixture of diastereomers. In contrast, sterically demanding reducing agents, like lithium tri-sec-butylborohydride (L-Selectride®), exhibit greater facial selectivity. These bulky reagents preferentially attack from the less hindered face of the molecule, leading to the predominant formation of one diastereomer. For cyclic ketones, this often results in the formation of the thermodynamically less stable axial alcohol from equatorial attack.
| Reducing Agent | Typical Solvent | General Stereochemical Outcome |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Mixture of cis and trans diastereomers |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | Tetrahydrofuran (B95107) (THF) | Predominantly one diastereomer (often the sterically more accessible product) |
The electrophilic nature of the C-5 carbonyl carbon allows for a variety of nucleophilic addition and condensation reactions. These transformations are fundamental for carbon-carbon bond formation and the introduction of new functional groups.
One such reaction is the Knoevenagel condensation , where the ketone reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a basic catalyst. sigmaaldrich.comresearchgate.netyoutube.com This reaction typically proceeds through a β-hydroxy intermediate, which then dehydrates to form a new carbon-carbon double bond. For instance, condensation with malononitrile (B47326) would yield a dicyanomethylene derivative at the C-5 position.
The Wittig reaction provides another route to forming a carbon-carbon double bond by reacting the ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com This reaction is highly versatile, allowing for the introduction of a wide range of alkylidene groups in place of the carbonyl oxygen. The nature of the ylide (stabilized or non-stabilized) can influence the stereochemistry of the resulting alkene.
Furthermore, the ketone can react with amines or their derivatives. For example, reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of the corresponding oxime at the C-5 position. beilstein-journals.orgresearchgate.net This oxime derivative is a key intermediate for potential ring rearrangements, as discussed in section 3.3.
Reactions at the Carboxylate Ester Functionality (C-4 Carboxylate)
The tert-butyl ester at the C-4 position is a robust protecting group that can be selectively modified or removed under specific conditions.
The tert-butyl group of the ester can be removed (hydrolyzed) to reveal the corresponding carboxylic acid, 5-oxoazepane-4-carboxylic acid. This is most commonly achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). stackexchange.com The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900).
Transesterification , the conversion of one ester to another, is also a viable transformation for β-keto esters. researchgate.netnih.govorganic-chemistry.org This can be catalyzed by various methods, including acids, bases, or enzymes, allowing the tert-butyl group to be exchanged for other alkyl groups (e.g., methyl, ethyl) by reaction with the corresponding alcohol. nih.govgoogle.com
| Reaction | Typical Reagents | Product |
|---|---|---|
| Hydrolysis (Deprotection) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 5-Oxoazepane-4-carboxylic acid |
| Transesterification | Methanol (MeOH) with an acid or enzyme catalyst | Methyl 5-oxoazepane-4-carboxylate |
Following hydrolysis of the tert-butyl ester to the carboxylic acid, the resulting acid can be converted into a variety of other functional groups. The most common interconversion is the formation of an amide bond. This is typically accomplished by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. luxembourg-bio.comnih.govfishersci.co.uk A wide array of modern coupling reagents can facilitate this transformation with high efficiency. nih.govsci-hub.se
Common coupling systems include:
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt). nih.gov
Phosphonium Salts: like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).
Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
This methodology allows for the synthesis of a diverse library of amide derivatives from the core azepane scaffold.
Ring System Rearrangements and Scission Reactions
While the azepane ring is generally stable, specific derivatives of this compound can be induced to undergo ring system rearrangements. These reactions fundamentally alter the core structure of the molecule.
A prominent example is the Beckmann rearrangement , which transforms a cyclic oxime into a lactam (a cyclic amide). wikipedia.orgrsc.orgbyjus.comunacademy.com The precursor for this reaction would be the 5-oximino derivative of the title compound, formed by reacting the ketone with hydroxylamine. Treatment of this oxime with a strong acid (e.g., sulfuric acid) or other reagents like tosyl chloride can trigger a rearrangement. wikipedia.orgorganic-chemistry.org In this process, one of the alpha-carbons migrates to the nitrogen atom, resulting in an expansion of the ring to an eight-membered diazocane derivative.
Another potential transformation is the Favorskii rearrangement , which leads to ring contraction. wikipedia.orgnrochemistry.comddugu.ac.inadichemistry.com This reaction requires an α-halo ketone as the starting material. Halogenation of this compound at the C-4 or C-6 position would be the initial step. Treatment of this α-halo ketone with a base, such as an alkoxide, would induce the rearrangement. adichemistry.com The mechanism proceeds through a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a ring-contracted product, in this case, a substituted piperidine (B6355638) carboxylic acid derivative. wikipedia.orgadichemistry.com
Intramolecular Rearrangements to Alternative Heterocycles (e.g., Oxopiperidines)
The azepane ring system, while a valuable scaffold in medicinal chemistry, can be susceptible to rearrangement under certain reaction conditions. One notable transformation of azepane derivatives involves ring contraction to form more thermodynamically stable piperidine structures. While specific studies detailing the intramolecular rearrangement of this compound directly to an oxopiperidine are not extensively documented in readily available literature, the general principles of such transformations can be inferred from related chemistries.
These rearrangements are often acid- or base-catalyzed and proceed through intermediates that allow for the cleavage and reformation of carbon-carbon or carbon-nitrogen bonds. For instance, a retro-Mannich type reaction cascade has been identified as a pathway for the rearrangement of certain nitrogen-containing heterocyclic systems. This process involves the fragmentation of a β-amino ketone, which is structurally analogous to the core of this compound.
In a hypothetical scenario, protonation of the carbonyl oxygen of the azepane could initiate a cascade of electronic shifts, leading to the opening of the seven-membered ring. Subsequent intramolecular cyclization could then favor the formation of a six-membered piperidine ring, driven by the release of ring strain. The specific substitution pattern on the resulting piperidine would depend on the precise mechanism and the nature of any intermediates formed.
Mechanistic Investigations of Ring Transformations
Detailed mechanistic investigations into the ring transformations of this compound are crucial for understanding and controlling its reactivity. While direct studies on this specific compound are limited, related systems offer insights into potential mechanistic pathways. For example, the isolation of linear hydrolysis products in the retro-Mannich reaction of pyrazolopyridines provides strong evidence for a ring-opening and subsequent re-cyclization mechanism.
To definitively elucidate the mechanism of any potential rearrangement of this compound, a combination of experimental and computational approaches would be necessary. This could involve:
Isotopic Labeling Studies: Incorporating isotopes (e.g., ¹³C, ¹⁵N) at specific positions within the molecule and tracking their location in the product would provide unambiguous evidence of bond cleavage and formation events.
In Situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy could be used to monitor the reaction in real-time, potentially identifying transient intermediates.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the energies of potential intermediates and transition states, helping to distinguish between different possible reaction pathways.
By understanding the underlying mechanisms of these transformations, chemists can either prevent undesirable rearrangements or harness them for the synthesis of novel heterocyclic structures.
Reactivity of the Azepane Nitrogen
Deprotection of the N-Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in the azepane ring of this compound. Its removal is a critical step in many synthetic sequences to allow for further functionalization of the nitrogen.
A variety of methods have been developed for the deprotection of N-Boc groups, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule. nih.gov Traditional methods often rely on strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). reddit.com However, for substrates containing other acid-labile groups, milder conditions are required.
One such mild method involves the use of oxalyl chloride in methanol. uky.eduresearchgate.net This system has been shown to effectively remove the N-Boc group from a diverse range of substrates, including aliphatic, aromatic, and heterocyclic compounds, at room temperature with high yields. nih.govuky.eduresearchgate.net The reaction is typically complete within 1 to 4 hours. nih.govresearchgate.net A proposed mechanism for this deprotection involves the electrophilic character of oxalyl chloride. nih.govuky.edu Other acidic conditions that have been successfully employed for N-Boc deprotection include hydrochloric acid in organic solvents like ethyl acetate (B1210297) or dioxane, as well as aqueous phosphoric acid. nih.gov
| Reagent/Conditions | Solvent | Temperature | Time | Yield | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp. | 0.5 - 2 h | Variable | reddit.com |
| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 h | Up to 90% | nih.govuky.eduresearchgate.net |
| Hydrochloric Acid | Ethyl Acetate / Dioxane | N/A | N/A | N/A | nih.gov |
| Aqueous Phosphoric Acid | N/A | N/A | N/A | High | nih.gov |
| Sulfuric Acid | tert-Butyl Acetate | N/A | N/A | 70-100% | researchgate.net |
| Methanesulfonic Acid | tBuOAc:CH2Cl2 | N/A | N/A | N/A | researchgate.net |
N-Alkylation and Acylation Reactions
Once the N-Boc group has been removed, the secondary amine of the resulting 5-oxoazepane-4-carboxylate is available for further modification through N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents at the nitrogen atom, thereby modulating the biological and physical properties of the molecule.
N-Alkylation: This process involves the reaction of the deprotected azepane with an alkylating agent, such as an alkyl halide or sulfonate, typically in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.
N-Acylation: The introduction of an acyl group onto the azepane nitrogen can be achieved using various acylating agents. arkat-usa.org Acyl chlorides or anhydrides are commonly used in the presence of a base. Alternatively, direct coupling of the amine with a carboxylic acid can be facilitated by coupling reagents such as carbodiimides (e.g., DCC, EDC) often in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. researchgate.net Boric acid has also been reported as a catalyst for the direct N-acylation of indoles with carboxylic acids, a method that could potentially be adapted for azepane systems. clockss.org
| Reaction Type | Reagent(s) | Key Features | Reference |
| N-Alkylation | Alkyl Halides/Sulfonates, Base | Introduces alkyl substituents. | N/A |
| N-Acylation | Acyl Chlorides/Anhydrides, Base | Forms amides. | arkat-usa.org |
| N-Acylation | Carboxylic Acids, Coupling Reagents (DCC, EDC), Additives (HOBt, HOAt) | Mild conditions, suitable for complex molecules. | researchgate.net |
| N-Acylation | Carboxylic Acids, Boric Acid | Direct acylation without activating agents. | clockss.org |
Structural and Conformational Analysis of Tert Butyl 5 Oxoazepane 4 Carboxylate and Derivatives
Advanced Spectroscopic Characterization
Spectroscopic techniques are powerful tools for probing the molecular structure and bonding within a compound. For tert-butyl 5-oxoazepane-4-carboxylate, a combination of nuclear magnetic resonance and vibrational spectroscopy provides a detailed picture of its atomic connectivity and the nature of its functional groups.
High-resolution NMR spectroscopy is indispensable for determining the connectivity and stereochemistry of organic molecules. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in its structural characterization.
¹H NMR: The proton spectrum would show signals for the diastereotopic protons of the azepane ring, the methine proton at the 4-position, and the singlet for the tert-butyl group. The coupling constants between adjacent protons would provide initial insights into the dihedral angles and thus the ring conformation.
¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbons of the ketone and the carbamate (B1207046), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the azepane ring.
2D NMR:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons on adjacent carbons, allowing for the tracing of the proton network within the azepane ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate each proton signal with the signal of the carbon to which it is directly attached, enabling unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it detects through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. For the flexible seven-membered azepane ring, NOESY cross-peaks would reveal the spatial proximity of protons on different parts of the ring, helping to define its preferred conformation(s) in solution. For instance, observing a NOE between a proton at the 2-position and a proton at the 7-position would suggest a folded or twisted conformation.
The following table summarizes the expected NMR data for the title compound based on general principles and data for similar structures.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations (Predicted) |
| tert-Butyl (CH₃) | ~1.5 (s, 9H) | ~28 | HMBC to tert-butyl quaternary C and carbamate C=O |
| tert-Butyl (C) | - | ~80 | HMBC from tert-butyl protons |
| Carbamate (C=O) | - | ~155 | HMBC from tert-butyl protons and N-CH₂ protons |
| Azepane-CH₂ | 2.5 - 4.0 (m) | 35 - 55 | COSY to adjacent CH/CH₂ protons; HSQC to respective carbons |
| Azepane-CH | 3.0 - 4.5 (m) | 45 - 60 | COSY to adjacent CH₂ protons; HSQC to respective carbon |
| Ketone (C=O) | - | ~208 | HMBC from adjacent CH/CH₂ protons |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.
The FTIR and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups:
Carbonyl (C=O) Stretching:
The ketone group at the 5-position is expected to show a strong absorption band in the FTIR spectrum, typically in the range of 1700-1725 cm⁻¹.
The carbamate carbonyl group will also exhibit a strong absorption, usually at a slightly lower wavenumber, around 1680-1700 cm⁻¹, due to the electron-donating effect of the nitrogen atom.
C-N Stretching: The stretching vibration of the C-N bond in the carbamate and the azepane ring would appear in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹.
C-H Stretching: The aliphatic C-H stretching vibrations of the azepane ring and the tert-butyl group would be observed in the region of 2850-3000 cm⁻¹.
tert-Butyl Group Vibrations: The characteristic bending vibrations of the tert-butyl group would be present, including a strong absorption around 1365 cm⁻¹.
Conformational changes in the azepane ring can lead to subtle shifts in the positions and intensities of these bands. In some cases, the analysis of the low-frequency region of the Raman spectrum can provide information about the skeletal vibrations of the ring, which are sensitive to its conformation.
Solid-State Structural Elucidation
While spectroscopic methods provide information about the structure in solution or in the bulk material, X-ray crystallography offers a precise determination of the molecular structure in the solid state.
Although a crystal structure for this compound itself is not publicly available, X-ray crystallography of closely related azepane derivatives has been reported. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms in the molecule.
For a molecule like this compound, a crystallographic study would provide:
Unambiguous confirmation of its chemical constitution and stereochemistry.
Precise bond lengths, bond angles, and torsion angles.
Information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal lattice.
The seven-membered azepane ring is conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. X-ray crystallography would reveal the specific conformation adopted by the molecule in the crystalline state. This solid-state conformation is influenced by a combination of intramolecular steric and electronic effects, as well as intermolecular packing forces. The presence of the bulky tert-butyl carboxylate group and the sp²-hybridized carbonyl carbon at the 5-position would significantly influence the conformational preference of the azepane ring, likely leading to a distorted chair or twist-chair conformation to minimize steric strain.
Computational Approaches to Structure and Dynamics
Computational chemistry provides a powerful complement to experimental techniques for studying molecular structure and dynamics. Methods such as molecular mechanics, density functional theory (DFT), and molecular dynamics (MD) simulations can be used to explore the conformational landscape of flexible molecules like this compound.
Conformational Searching: Computational algorithms can be used to systematically or stochastically search for all possible low-energy conformations of the molecule.
Geometry Optimization: The geometries of the identified conformers can be optimized using quantum mechanical methods like DFT to determine their relative energies and stabilities.
Spectroscopic Prediction: The NMR chemical shifts, as well as the IR and Raman vibrational frequencies, can be calculated for the different conformers and compared with experimental data to aid in spectral assignment and to determine the most probable conformation in solution.
Molecular Dynamics Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time, providing insights into the transitions between different conformations and the flexibility of the azepane ring.
These computational approaches are invaluable for rationalizing the experimental findings and for providing a more complete understanding of the structure-property relationships of this compound and its derivatives.
Density Functional Theory (DFT) Calculations for Geometries and Energetics
Density Functional Theory (DFT) has become a standard method for predicting the structural and electronic properties of organic molecules with high accuracy. acs.org Quantum chemical calculations, particularly using meta-hybrid functionals like M06-2X or long-range-separated functionals such as ωB97XD, are employed to investigate the structural reactivity and stability of seven-membered heterocyclic rings like azepane. acs.orgnih.gov These calculations are typically performed with extensive basis sets, for instance, 6-311++G(d,p) or aug-cc-pVTZ, to ensure reliable results. nih.gov
For a molecule like this compound, DFT calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms in space. This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. researchgate.net The planarity or puckering of the azepane ring can be assessed through its dihedral angles. acs.orgnih.gov
Furthermore, DFT is utilized to calculate the energetic properties of the molecule. By comparing the energies of different possible conformations, researchers can identify the lowest-energy (ground-state) conformation and determine the relative stabilities of other conformers. researchgate.net Factors such as ring strain energy, which is a significant determinant in the energy balance of cyclic molecules, can be computed and analyzed. nih.gov The results of these calculations can be compared with experimental data, such as X-ray crystallography, to validate the computational model. nih.govresearchgate.net
Below is a hypothetical data table illustrating the kind of geometric parameters that can be obtained from DFT calculations for a stable conformer of this compound.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length (Å) | C4 | C5 | 1.52 | ||
| Bond Length (Å) | C5 | O | 1.22 | ||
| Bond Length (Å) | C4 | C(O)O | 1.51 | ||
| Bond Angle (°) | N1 | C2 | C3 | 115.2 | |
| Bond Angle (°) | C4 | C5 | C6 | 118.0 | |
| Dihedral Angle (°) | C7 | N1 | C2 | C3 | 55.4 |
| Dihedral Angle (°) | C3 | C4 | C5 | C6 | -65.1 |
Note: The data in this table is illustrative and represents typical outputs from DFT calculations for similar molecules.
Conformational Searching and Molecular Dynamics Simulations
Substituted azepane rings are known for their conformational flexibility, which is often a key factor in their biological activity. lifechemicals.com To explore the complex conformational landscape of this compound, computational methods like conformational searching and molecular dynamics (MD) simulations are employed.
Conformational searching aims to identify all possible low-energy conformations of a molecule. This can be achieved through various algorithms, including systematic searches, random sampling (Monte Carlo), or low-mode molecular dynamics. nih.gov The process typically starts with an initial 3D structure, which is then systematically or randomly altered to generate a wide range of different conformations. Each of these structures is then subjected to energy minimization, often using a computationally less expensive method like a molecular mechanics force field (e.g., MMFF94x), to find the nearest local energy minimum. nih.gov
The resulting ensemble of low-energy conformers can then be further analyzed. The geometries of the most promising or unique conformers are typically re-optimized at a higher level of theory, such as DFT (e.g., B3LYP/def2-TZVPP), to obtain more accurate geometries and relative energies. researchgate.netnih.gov This allows for the creation of a detailed map of the conformational energy surface, highlighting the most stable conformers and the energy barriers between them.
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the atomic motions according to the principles of classical mechanics, MD can explore the conformational space accessible to the molecule at a given temperature. chemrxiv.org These simulations can reveal how the molecule transitions between different conformations and can help in understanding the dynamic equilibrium between various shapes. This is particularly important for flexible molecules like substituted azepanes, where the ability to adopt a specific conformation may be crucial for its interaction with biological targets. lifechemicals.com
The following table provides a hypothetical example of the relative energies of different conformers of this compound identified through conformational searching and refined with DFT calculations.
| Conformer | Ring Conformation | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | Twist-Chair | 0.00 | 75.3 |
| 2 | Chair | 0.85 | 18.1 |
| 3 | Twist-Boat | 1.50 | 5.5 |
| 4 | Boat | 2.50 | 1.1 |
Note: The data in this table is for illustrative purposes to show typical results from a conformational analysis study.
Computational and Theoretical Studies
Elucidation of Reaction Mechanisms via Quantum Mechanical Studies
Quantum mechanical (QM) studies, particularly Density Functional Theory (DFT), are powerful for elucidating the intricate details of reaction mechanisms. For the synthesis of tert-Butyl 5-oxoazepane-4-carboxylate, a primary route involves the Dieckmann condensation, an intramolecular cyclization of a diester. youtube.comwikipedia.orglibretexts.org QM calculations can model the entire reaction pathway of this condensation.
This would involve:
Reactant and Product Geometries: Optimization of the three-dimensional structures of the starting diester and the final β-keto ester product.
Transition State Identification: Locating the high-energy transition state structure for the key C-C bond-forming step. The geometry and energy of this transition state are crucial for understanding the reaction kinetics.
For instance, in the synthesis of related cyclic ketones, DFT calculations have been employed to support proposed reaction mechanisms, such as in the silyl aza-Prins cyclization to form tetrahydroazepines. acs.org Similarly, QM studies on the intramolecular cyclization of azido nitriles to form tetrazolo azepanes have revealed a pseudo-concerted mechanism. researchgate.net These examples highlight the potential of QM methods to provide a detailed, step-by-step understanding of the formation of the azepane ring in this compound.
Prediction of Stereochemical Outcomes and Diastereoselectivity
Computational models are instrumental in predicting the stereochemical outcomes of reactions, especially when new stereocenters are formed. The synthesis of substituted azepanes can lead to various diastereomers, and predicting the most likely outcome is a significant challenge.
Semi-empirical molecular orbital calculations have been successfully used to investigate the regiochemistry and stereochemistry of piperidine (B6355638) ring expansion to form azepane derivatives. rsc.org These calculations can help rationalize why a particular diastereomer is formed preferentially.
In the context of this compound, if the precursor molecule contains existing stereocenters, computational modeling could predict the diastereoselectivity of the cyclization. This would involve:
Conformational Analysis: Determining the most stable conformations of the starting material.
Transition State Modeling: Modeling the transition states leading to different diastereomeric products.
Energy Comparison: Comparing the activation energies for the formation of each diastereomer. The product formed via the lowest energy transition state is predicted to be the major product.
DFT calculations have also been used to substantiate stereochemical assignments in the synthesis of substituted oxo-azepines, where nuclear Overhauser effect (nOe) data was inconclusive. nih.gov
Investigation of Intramolecular Catalysis and Transition State Analysis
Intramolecular catalysis, where a functional group within the reacting molecule itself facilitates the reaction, can be effectively studied using computational methods. Transition state analysis provides detailed information about the geometry and electronic structure of the highest energy point along the reaction coordinate.
For the formation of this compound, while the Dieckmann condensation is typically base-catalyzed, computational studies could explore the potential for neighboring group participation or other intramolecular effects that might influence the reaction rate and selectivity. youtube.com
Studies on the catalytic asymmetric intramolecular homologation of ketones with α-diazoesters to produce cyclic β-ketoesters have utilized computational analysis to understand the role of the catalyst and the origin of enantioselectivity. researchgate.net While not a direct analogy, this demonstrates the power of computational chemistry to unravel the complexities of catalytic cyclization reactions. A detailed analysis of the transition state for the cyclization leading to this compound would reveal key geometric parameters such as forming bond lengths and angles, providing a static picture of the dynamic reaction process.
Chemical Space Exploration and Synthesis Prediction
Modern computational chemistry extends beyond the analysis of known reactions to the exploration of chemical space and the prediction of novel synthetic routes. chemrxiv.orgnih.gov Computer-Aided Synthesis Planning (CASP) tools utilize large databases of chemical reactions and sophisticated algorithms to propose retrosynthetic pathways for target molecules. nih.govchemrxiv.orgarxiv.org
For a molecule like this compound, these tools could:
Propose Alternative Precursors: Identify different starting materials that could lead to the target molecule.
Suggest Novel Synthetic Strategies: Go beyond classical reactions like the Dieckmann condensation and propose new, potentially more efficient, synthetic routes. nih.gov
Evaluate Synthesizability: Assess the likelihood that a proposed synthetic route will be successful in a laboratory setting.
The performance of these prediction models is continually improving, particularly for heterocyclic compounds, through the use of techniques like transfer learning. chemrxiv.orgnih.govchemrxiv.org While these tools are broadly applicable, their specific application to this compound would depend on the data available in their underlying reaction databases. The exploration of the chemical space around this azepane derivative could also lead to the design of new analogs with potentially interesting properties.
Applications in Complex Molecule Synthesis
tert-Butyl 5-Oxoazepane-4-carboxylate as a Chiral Building Block
While the parent compound is achiral, its structure is primed for the introduction of stereocenters, rendering it a valuable prochiral building block for asymmetric synthesis. The ketone at the C-5 position and the acidic α-proton at the C-4 position are key handles for stereoselective transformations.
Two primary strategies can be envisioned for its use as a chiral building block:
Asymmetric Reduction: The ketone can be reduced to a hydroxyl group using various chiral reducing agents or catalysts, establishing a stereocenter at the C-5 position. The resulting chiral hydroxy-ester is a valuable intermediate for more complex targets.
Asymmetric Alkylation: The α-carbon (C-4) can be deprotonated to form an enolate, which can then be subjected to asymmetric alkylation using chiral phase-transfer catalysts or chiral auxiliaries. This installs a stereocenter at the C-4 position.
The synthesis of enantiopure substituted azepane carboxylic acids has been recognized as a crucial step in developing templates for conformationally constrained peptidomimetics. nih.gov Methodologies for the asymmetric synthesis of azepanes, such as those involving N-bromosuccinimide-induced aminocyclization-aziridine ring-expansion cascades, highlight the importance of establishing stereocontrol in this ring system. nih.gov
Utility in the Construction of Nitrogen-Containing Heterocyclic Scaffolds
The β-keto ester functionality of this compound is a classic and highly effective precursor for the synthesis of fused heterocyclic systems. This reaction pattern involves condensation with a variety of binucleophilic reagents, where one nucleophile reacts with the ketone and the other reacts with the ester (often after initial reaction at the ketone), leading to the formation of a new, fused ring.
This versatility allows the azepane core to be annulated with various important nitrogen-containing heterocycles, significantly expanding its structural diversity for applications in medicinal chemistry. mdpi.com The azepane structure is a common motif in pharmacologically active compounds, and the ability to append other heterocyclic systems enhances its utility as a privileged scaffold. researchgate.net
| Binucleophilic Reagent | Resulting Fused Heterocycle | Significance |
|---|---|---|
| Hydrazine (or derivatives) | Pyrazolo[x,y-z]azepine | Core scaffold in many kinase inhibitors and CNS-active agents. |
| Hydroxylamine (B1172632) | Isoxazolo[x,y-z]azepine | Bioisostere for carboxylic acids and amides; found in antibiotics. |
| Urea / Thiourea | Pyrimido[x,y-z]azepine | "Privileged structure" in medicinal chemistry with diverse biological activities. |
| Guanidine | Aminopyrimido[x,y-z]azepine | Scaffold for antivirals, anticancer agents, and receptor antagonists. |
| Amidines | Substituted Pyrimido[x,y-z]azepine | Versatile scaffold with broad pharmacological applications. |
Precursor for Peptidomimetics and Conformationally Constrained Amino Acid Derivatives
Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved metabolic stability and oral bioavailability. Introducing conformational constraints into amino acid derivatives is a key strategy in peptidomimetic design. The seven-membered azepane ring provides a larger and more flexible scaffold than smaller pyrrolidine (B122466) or piperidine (B6355638) rings, making it an excellent template for novel, conformationally constrained amino acid derivatives. nih.gov
Starting from this compound, a series of synthetic modifications can lead to such structures. For instance, reductive amination of the ketone can install an amino group, which, along with the existing carboxylate, forms the basis of an unnatural amino acid. The stereochemistry of this new amino group and any modifications at the C-4 position will dictate the specific conformational preferences of the resulting molecule. The synthesis of novel amino acid-like building blocks based on heterocyclic scaffolds is a topic of significant interest for creating functionalized molecules. beilstein-journals.org
Role as a Versatile Intermediate in Multi-Step Organic Syntheses
The utility of a building block in multi-step synthesis is defined by the number of distinct and high-yielding transformations it can undergo. This compound excels in this regard due to its multiple, orthogonally reactive functional groups. The tert-butoxycarbonyl (Boc) group is a stable amine protecting group that can be readily removed under acidic conditions, allowing for subsequent N-alkylation, N-acylation, or other functionalization of the ring nitrogen. mit.edu
The β-keto ester moiety allows for a host of well-established reactions beyond heterocycle formation, including:
Decarboxylation: Hydrolysis of the tert-butyl ester followed by heating leads to the loss of the carboxylate group, yielding N-Boc-azepan-5-one.
Alkylation/Acylation: The C-4 position can be readily alkylated or acylated via its enolate.
Reduction: The ketone can be reduced to an alcohol, as mentioned previously.
Such intermediates are crucial in the industrial production of pharmaceutical products, where robust, scalable, and versatile synthetic routes are paramount. researchgate.netacs.org The development of green and cost-effective syntheses for key heterocyclic intermediates is a major focus in pharmaceutical manufacturing. nih.gov
| Position | Functional Group | Possible Reactions | Resulting Structure |
|---|---|---|---|
| N-1 | Boc-Protected Amine | Deprotection (e.g., with TFA or HCl) | Secondary Amine (Azepane Ring) |
| C-4 | Ester / α-Carbon | Alkylation, Acylation, Hydrolysis & Decarboxylation | C-4 Substituted Azepane / Azepan-5-one |
| C-5 | Ketone | Reduction, Reductive Amination, Olefination | Alcohol, Amine, Alkene |
| C-4 & C-5 | β-Keto Ester | Condensation with binucleophiles | Fused Heterocyclic Systems |
Emergence of Azepane Scaffolds in Library Synthesis
The goal of library synthesis in drug discovery is to generate a large number of structurally related compounds for high-throughput screening. An ideal scaffold for library synthesis should possess multiple points of diversification where different substituents can be easily introduced. The azepane framework is increasingly recognized as a valuable scaffold for such libraries. nih.govacs.org
This compound is an excellent starting point for a diversity-oriented synthesis. The three key functional regions—the nitrogen, the C-4 position, and the C-5 ketone—serve as independent points for diversification. A library could be constructed by, for example:
Performing a set of different reactions at the C-5 ketone (e.g., reduction, reductive amination with various amines).
Alkylating the C-4 position with a variety of electrophiles.
Removing the Boc group and acylating or alkylating the nitrogen with a diverse set of reagents.
This three-dimensional diversification strategy can rapidly generate a library of unique azepane derivatives with broad coverage of chemical space, increasing the probability of identifying novel bioactive molecules. nih.gov The development of functionalized azepane scaffolds is explicitly aimed at their potential use in library synthesis for drug discovery programs. nih.gov
Process Development and Scale Up Considerations
Optimization of Synthetic Routes for Industrial Production
For the industrial-scale synthesis of tert-butyl 5-oxoazepane-4-carboxylate, a common and effective strategy involves an intramolecular Dieckmann condensation. numberanalytics.comsynarchive.com This reaction is a reliable method for forming cyclic β-keto esters. The optimization of this synthetic route is crucial for maximizing yield, minimizing impurities, and ensuring economic viability. Key areas of optimization include the choice of base, solvent, and reaction temperature. numberanalytics.com
Key Optimization Parameters for Dieckmann Condensation:
| Parameter | Objective | Examples of Strategies | Potential Impact on Production |
| Base Selection | To facilitate the formation of the enolate ion efficiently. | Utilizing strong bases such as potassium tert-butoxide or sodium ethoxide. | Increases reaction rate and overall yield. numberanalytics.com |
| Solvent Optimization | To stabilize the enolate ion and improve reaction medium. | Aprotic solvents like toluene (B28343) or THF are often employed. | Can enhance yield and selectivity of the desired product. numberanalytics.com |
| Temperature Control | To balance reaction rate and minimize side reactions. | Careful control of the reaction temperature is critical to prevent degradation and byproduct formation. numberanalytics.com | |
| Minimizing Byproducts | To improve purity and simplify downstream processing. | Ensuring high purity of starting materials and precise control of reaction conditions. numberanalytics.com |
Efficiency and Sustainability in Azepane Derivative Synthesis
Modern pharmaceutical manufacturing places a strong emphasis on green chemistry and sustainable practices to minimize environmental impact. mdpi.comunibo.it The development of efficient and sustainable synthetic methods for azepane derivatives is an active area of investigation.
Strategies for Enhancing Sustainability in Azepane Synthesis:
Catalysis: The use of sustainable catalysts, such as iron(III) salts, can provide an environmentally benign alternative to more hazardous reagents. researchgate.net These catalysts can be used in mild reaction conditions, leading to efficient and direct synthesis of azepane derivatives. researchgate.net
Green Solvents: The pharmaceutical industry is increasingly adopting green solvents like ethanol, glycerol, and ethyl lactate (B86563) to reduce environmental harm. mdpi.com Research into solvent-free synthesis methods is also underway to further minimize waste. mdpi.com
Energy Efficiency: Microwave-assisted synthesis is a promising technique that can significantly reduce reaction times from hours or days to just minutes, thereby saving energy. mdpi.com This method also often leads to higher product yields and easier purification. mdpi.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Annulation reactions, for example, can be highly efficient in constructing the azepanone core in a single, atom-economical step. nih.gov
Waste Reduction: The development of processes that avoid the need for purification of intermediates can lead to significant reductions in solvent use and waste generation. researchgate.netscribd.com
By integrating these green chemistry principles into the process development of this compound, it is possible to create a manufacturing process that is not only economically viable but also environmentally responsible.
Future Research Directions
Development of Novel and More Efficient Synthetic Strategies
The synthesis of functionalized medium-sized rings like azepanes is often challenging due to unfavorable cyclization kinetics. nih.gov Future research will likely focus on overcoming these hurdles to provide more efficient, stereoselective, and scalable access to tert-Butyl 5-oxoazepane-4-carboxylate and its derivatives.
Promising areas include:
Photochemical Ring Expansion: Recent breakthroughs have demonstrated the use of blue light to mediate the dearomative ring expansion of simple nitroarenes into complex azepanes. nih.govmanchester.ac.uk Applying this strategy could provide a novel and rapid entry to the azepane core from readily available starting materials.
Catalytic Tandem Reactions: The development of novel catalyst systems that can orchestrate cascade or tandem reactions represents a highly efficient approach. A hypothetical rhodium-catalyzed process involving a formal 1,3-migration followed by selective annulation could construct the functionalized azepane ring in a single, atom-economical step. nih.govacs.org
Asymmetric Synthesis: Establishing stereocenters within the azepane ring is critical for many applications. Future strategies may employ synergistic catalyst systems, such as a Ru/Pd hybrid catalyst, for asymmetric allylation of β-keto ester precursors, thereby setting key stereochemistry early in the synthetic sequence. nih.gov
| Hypothetical Synthetic Strategy | Key Transformation | Potential Advantages | Relevant Precursor Type |
| Photochemical Dearomatization | Nitrene-mediated ring expansion | Access from simple nitroarenes, mild conditions (room temp, blue light). nih.govmanchester.ac.uk | Substituted Nitroarenes |
| Rhodium-Catalyzed Annulation | α-Imino carbene formation and annulation | High step economy, rapid construction of the core structure. nih.gov | Diazo compounds with tethered functional groups |
| Synergistic Asymmetric Catalysis | Dehydrative allylation | High enantioselectivity and diastereoselectivity, creation of chiral centers. nih.gov | Acyclic β-keto esters |
Exploration of Undiscovered Reactivity Patterns
The dual functionality of a β-amino ketone and a β-keto ester within a constrained seven-membered ring suggests that this compound may exhibit unique reactivity. nih.govresearchgate.net The molecule contains both electrophilic carbonyl carbons and nucleophilic α-carbons, making it a versatile synthon. researchgate.net
Future investigations could target:
Palladium-Catalyzed Transformations: The β-keto ester moiety can be leveraged to generate palladium enolates. nih.gov Research into palladium-catalyzed intramolecular aldol condensations or Michael additions could lead to complex fused-ring systems derived from the azepane core.
Selective Functionalization: The presence of two carbonyl groups and two potentially enolizable positions presents a challenge and an opportunity for selective chemistry. Developing orthogonal protection-deprotection strategies or chemo- and regioselective reactions (e.g., selective reduction, amination, or alkylation) would significantly expand the synthetic utility of this scaffold. researchgate.net
Umpolung Reactions: Exploring "polarity-inverted" reactivity, such as the enantioselective nucleophilic fluorination of the β-keto ester, could provide access to novel fluorinated azepane derivatives, which are of high interest in materials and medicinal chemistry. mdpi.com
Advanced Applications in Chemical Probe and Material Science (excluding specific drug candidates)
Beyond its role as a synthetic intermediate, the unique three-dimensional shape and functional handles of the azepane scaffold make it an attractive candidate for broader applications. nih.govtandfonline.com
Scaffolds for Chemical Probes: The ester and amine functionalities provide two distinct points for diversification. chemistryviews.org The azepane core could serve as a rigid scaffold to which fluorescent dyes, affinity tags, or reactive groups are attached. Such probes could be used to study biological systems or as diagnostic tools. The defined stereochemistry of the scaffold can help in presenting appended functional groups in a precise spatial orientation.
Monomers for Advanced Polymers: The bifunctional nature of the molecule allows it to act as a monomer unit. Polymerization, perhaps through ring-opening polymerization or polycondensation reactions involving the amine and ester groups, could lead to novel polyamide or polyester materials with unique thermal or mechanical properties conferred by the rigid, cyclic azepane unit in the polymer backbone.
| Application Area | Role of the Azepane Core | Hypothetical Function | Required Modifications |
| Chemical Probes | Rigid 3D Scaffold | Spatially orienting fluorescent reporters and binding moieties. | Attachment of fluorophores, linkers, or biotin tags. |
| Material Science | Polymer Monomer | Introducing rigidity and polarity into a polymer backbone. | Activation of the ester group; protection/deprotection of the amine. |
| Supramolecular Chemistry | Building Block | Self-assembly into ordered structures through hydrogen bonding. | Introduction of complementary recognition motifs. |
Integration of Machine Learning and AI in Azepane Synthesis Planning
Future research in this area will likely involve:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose novel, non-intuitive disconnection strategies that a human chemist might overlook. grace.com These platforms, trained on vast reaction databases, can identify more efficient or cost-effective pathways from commercially available starting materials. chemcopilot.comgrace.com
Reaction Condition Optimization: ML algorithms can be trained on experimental data to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for challenging steps in azepane synthesis, thereby improving yields and reducing the need for extensive trial-and-error experimentation.
De Novo Design: Generative models could be used to design novel azepane derivatives with specific desired properties (e.g., for materials science applications) and simultaneously predict a viable synthetic route, accelerating the discovery-to-synthesis pipeline. The integration of transfer learning could be particularly useful for improving model performance on less common but important heterocycle-forming reactions. nih.govchemrxiv.org
The continued exploration of these research avenues will undoubtedly elevate this compound from a simple building block to a versatile platform for innovation across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for tert-Butyl 5-oxoazepane-4-carboxylate to ensure stability in laboratory settings?
- Methodological Answer : Store the compound in tightly sealed containers under inert gas (e.g., nitrogen) at -20°C in a dark, well-ventilated area. Avoid exposure to moisture, heat, or ignition sources (e.g., open flames) due to its potential flammability and reactivity . Use explosion-proof equipment during handling, and ensure secondary containment to prevent spills. Regularly inspect storage conditions using calibrated temperature monitors.
Q. What safety protocols are critical when synthesizing or handling tert-Butyl 5-oxoazepane-4-carboxylate?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use full-face respirators with ABEK-P2 cartridges if ventilation is insufficient .
- Handling : Conduct reactions in fume hoods with spark-free equipment. Avoid skin contact by using double-layered gloves and inspect gloves for integrity before use .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in accordance with local hazardous material regulations .
Q. How is the purity of tert-Butyl 5-oxoazepane-4-carboxylate validated in research settings?
- Methodological Answer :
- Analytical Techniques : Use HPLC with UV detection (λ = 210–254 nm) and a C18 column (mobile phase: acetonitrile/water gradient). Compare retention times against certified reference standards.
- Supplementary Methods : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ ~1.4 ppm for tert-butyl protons) and FT-IR (C=O stretch at ~1700 cm⁻¹). Cross-validate with mass spectrometry (ESI-MS) for molecular ion confirmation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models for tert-Butyl 5-oxoazepane-4-carboxylate?
- Methodological Answer :
- Refinement Tools : Use SHELXL for iterative refinement of X-ray data, adjusting thermal parameters (B-factors) and occupancy rates for disordered moieties .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., PCM for acetone) to account for solvent effects on conformation. Compare calculated vs. experimental bond lengths/angles .
- Data Reconciliation : Apply Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may influence packing, which DFT might overlook .
Q. What strategies are employed to analyze hydrogen-bonding networks in tert-Butyl 5-oxoazepane-4-carboxylate crystals?
- Methodological Answer :
- Graph Set Analysis : Use the Etter formalism to classify hydrogen bonds (e.g., D, R2<sup>2</sup>(8) motifs) and identify dominant patterns. Software like Mercury (CCDC) can automate this analysis .
- Synchrotron Studies : Collect high-resolution (<1.0 Å) X-ray data to resolve weak H-bonds. Validate with neutron diffraction if deuterated analogs are accessible.
- Dynamic NMR : For solution-state behavior, conduct variable-temperature <sup>1</sup>H NMR to study conformational exchange (e.g., tert-butyl rotation barriers) .
Q. How can synthetic yields of tert-Butyl 5-oxoazepane-4-carboxylate be optimized in multistep reactions?
- Methodological Answer :
- Stepwise Monitoring : Use in situ FT-IR or ReactIR to track intermediate formation (e.g., azepane ring closure). Adjust reaction stoichiometry based on real-time data.
- Catalysis : Screen Lewis acids (e.g., ZnCl2) for esterification steps. For enantioselective synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) .
- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/NaHCO3) to isolate the product, followed by recrystallization from hexane/ethyl acetate (3:1) to enhance purity .
Q. What advanced spectroscopic techniques are used to characterize transient intermediates in tert-Butyl 5-oxoazepane-4-carboxylate reactions?
- Methodological Answer :
- Time-Resolved Spectroscopy : Employ stopped-flow UV-Vis or rapid-scan FT-IR to capture short-lived species (e.g., enolates).
- Hyperpolarized NMR : Use DNP (dynamic nuclear polarization) to enhance sensitivity for low-concentration intermediates.
- Mass Spectrometry : Apply DESI (desorption electrospray ionization) for in situ reaction monitoring without quenching .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental vibrational spectra of tert-Butyl 5-oxoazepane-4-carboxylate?
- Methodological Answer :
- Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to computed IR frequencies to align with experimental data.
- Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution, which may differ from gas-phase DFT models .
- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to assign overlapping peaks (e.g., carbonyl vs. ester C=O stretches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
